
2-(4-Iodo-3-methylphenyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Iodo-3-methylphenyl)propan-2-ol is an organic compound characterized by the presence of an iodine atom, a methyl group, and a hydroxyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodo-3-methylphenyl)propan-2-ol typically involves the iodination of 3-methylphenylpropan-2-ol. This can be achieved through electrophilic substitution reactions using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products. This could involve the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Iodo-3-methylphenyl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium dichromate or pyridinium chlorochromate.
Reduction: The compound can be reduced to remove the iodine atom, typically using reducing agents such as lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium dichromate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of 2-(4-Iodo-3-methylphenyl)propan-2-one.
Reduction: Formation of 3-methylphenylpropan-2-ol.
Substitution: Formation of 2-(4-Azido-3-methylphenyl)propan-2-ol.
Wissenschaftliche Forschungsanwendungen
2-(4-Iodo-3-methylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(4-Iodo-3-methylphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the iodine atom and hydroxyl group allows it to form hydrogen bonds and halogen bonds with target molecules, potentially altering their activity or function. This can lead to various biological effects, depending on the specific target and pathway involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methylphenyl)propan-2-ol: Lacks the iodine atom, resulting in different reactivity and biological activity.
2-(2-Fluoro-4-iodo-3-methylphenyl)propan-2-ol: Contains a fluorine atom in addition to the iodine, which can further influence its chemical properties and interactions.
Uniqueness
2-(4-Iodo-3-methylphenyl)propan-2-ol is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential biological activity compared to similar compounds. The combination of the iodine atom and hydroxyl group allows for versatile chemical modifications and interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H13IO |
|---|---|
Molekulargewicht |
276.11 g/mol |
IUPAC-Name |
2-(4-iodo-3-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H13IO/c1-7-6-8(10(2,3)12)4-5-9(7)11/h4-6,12H,1-3H3 |
InChI-Schlüssel |
RHWTUOHMXNARFJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(C)(C)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(tert-Butyl)phenyl]guanidine](/img/structure/B13681664.png)
![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)

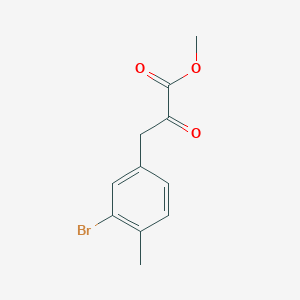
![(R)-1-[(1,4-Dioxan-2-yl)methyl]-1H-pyrazole-4-boronic Acid Pinacol Ester](/img/structure/B13681685.png)

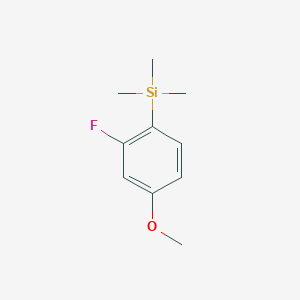
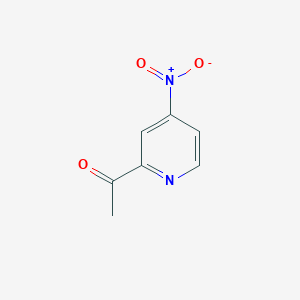
![7-(Phenylmethoxymethyl)-1,3,4,6,7,8,9,9a-octahydropyrazino[2,1-c][1,4]oxazine](/img/structure/B13681698.png)
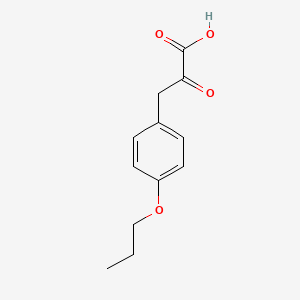

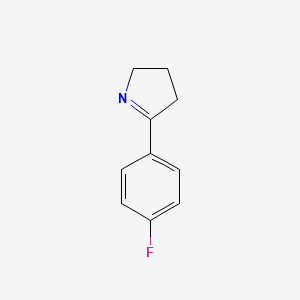
![1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene](/img/structure/B13681717.png)

